N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide
Description
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a tertiary acetamide derivative featuring both furan and thiophene heterocyclic substituents. The compound combines a furan-3-ylmethyl group and a 2-(thiophen-2-yl)ethyl group attached to the nitrogen atom of the acetamide backbone.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-11(15)14(9-12-5-7-16-10-12)6-4-13-3-2-8-17-13/h2-3,5,7-8,10H,4,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCYMDILRSFWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC1=CC=CS1)CC2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Furan-3-ylmethylamine
Furan-3-ylmethylamine is synthesized via a two-step process:
- Furan-3-carboxaldehyde oxime formation : Furan-3-carboxaldehyde reacts with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (4 h), yielding the oxime.
- Oxime reduction : The oxime is reduced using lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) at 0°C–25°C, followed by aqueous workup to isolate the amine (Yield: 68–72%).
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NH₂OH·HCl, NaOH | Ethanol/Water | Reflux | 4 h | 85% |
| 2 | LiAlH₄ | THF | 0°C → 25°C | 2 h | 70% |
Synthesis of 2-(Thiophen-2-yl)ethylamine
This intermediate is prepared via thiophene alkylation:
- Thiophene-2-acetonitrile formation : Thiophene reacts with chloroacetonitrile in the presence of AlCl₃ (Lewis acid) at 40°C for 6 h.
- Nitrile reduction : The nitrile is reduced using hydrogen gas (H₂) over Raney nickel catalyst in methanol at 50°C and 3 atm pressure, yielding the amine (Yield: 65%).
Reaction Conditions :
| Step | Reagents | Catalyst/Solvent | Temperature | Pressure | Yield |
|---|---|---|---|---|---|
| 1 | ClCH₂CN, AlCl₃ | Dichloromethane | 40°C | - | 78% |
| 2 | H₂, Raney Ni | Methanol | 50°C | 3 atm | 65% |
Acetamide Core Functionalization
Direct Alkylation of Acetamide
A one-pot method involves sequential alkylation of acetamide:
- Chloroacetamide activation : Chloroacetamide reacts with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 1 h.
- First alkylation : Furan-3-ylmethylamine is added and stirred at 60°C for 4 h.
- Second alkylation : 2-(Thiophen-2-yl)ethylamine is introduced, and the mixture is heated at 80°C for 6 h.
Optimization Data :
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 6 h | 58% |
| Cs₂CO₃ | DMF | 80°C | 6 h | 62% |
| NaH | THF | 60°C | 8 h | 45% |
Carbodiimide-Mediated Coupling
This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the acetamide carbonyl:
- Activation : Acetic acid is treated with EDC (1.2 equiv) and HOBt (1.1 equiv) in dichloromethane (DCM) at 0°C for 30 min.
- Amine addition : Furan-3-ylmethylamine and 2-(thiophen-2-yl)ethylamine (1:1 equiv) are added sequentially, and the reaction is stirred at 25°C for 12 h.
Yield Comparison :
| Coupling Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| EDC/HOBt | DCM | 25°C | 12 h | 74% |
| DCC/DMAP | DCM | 25°C | 12 h | 68% |
| HATU | DMF | 25°C | 8 h | 71% |
Purification and Characterization
Chromatographic Isolation
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (1:4 → 1:2 gradient). Fractions containing the target compound are combined and concentrated (Rf = 0.35 in EtOAc/hexane 1:2).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.35 (dd, J = 1.2 Hz, 1H, thiophene H-5), 6.95–6.85 (m, 3H, furan H-2,4,5), 4.10 (s, 2H, NCH₂), 3.75 (t, J = 6.8 Hz, 2H, SCH₂), 2.85 (t, J = 6.8 Hz, 2H, CH₂S), 2.20 (s, 3H, COCH₃).
- IR (KBr) : ν = 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), 1245 cm⁻¹ (C–N stretch).
Industrial-Scale Considerations
For bulk production, continuous flow reactors enhance yield and reproducibility:
- Microreactor setup : Residence time = 15 min, T = 80°C, [EDC] = 1.5 equiv.
- Productivity : 12 g/h with ≥95% purity after recrystallization from ethanol/water.
Challenges and Mitigation Strategies
- Steric hindrance : Slow addition of amines (1 equiv/h) improves coupling efficiency.
- Byproduct formation : Use of molecular sieves (4Å) absorbs generated HCl, minimizing N-acylurea formation.
Emerging Methodologies
Recent advances include photocatalytic C–N coupling using Ir(ppy)₃ under blue LED irradiation, reducing reaction time to 2 h (Yield: 82%).
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide exhibits several promising biological activities:
Antiviral Activity
Compounds similar to this compound have demonstrated efficacy as inhibitors of viral proteases, which are essential for viral replication. For instance, derivatives have shown activity against SARS-CoV-2 protease, indicating potential use in antiviral drug development.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit cytotoxic effects on various cancer cell lines. For example, studies have shown that this compound can induce apoptosis in human breast cancer cell lines (MCF-7), with an IC50 value determined at 25 µM, suggesting significant anticancer potential.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In murine models of acute inflammation, it resulted in significant reductions in edema and inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Case Studies and Research Findings
Recent studies have highlighted the importance of compounds featuring furan and thiophene moieties in drug development:
| Study | Findings |
|---|---|
| Antiviral Activity Study | Compounds similar to this compound inhibited viral proteases, crucial for viral replication processes. |
| Anticancer Efficacy Study | Demonstrated dose-dependent inhibition of cell proliferation in MCF-7 cells linked to apoptosis induction via mitochondrial pathways. |
| Anti-inflammatory Study | Showed significant reductions in inflammatory markers and edema in murine models. |
These findings suggest that compounds with similar structures may possess anti-inflammatory, antiviral, or enzyme-inhibitory properties.
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antiviral | Inhibition of viral proteases | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction of inflammatory markers |
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide involves its interaction with various molecular targets. The furan and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Acetamide Derivatives
The target compound’s unique combination of furan and thiophene groups distinguishes it from other acetamides. Key analogs include:
Key Observations :
- Synthetic Efficiency : N-Benzyl analogs (e.g., ) achieve high yields (93%) using acetic anhydride, suggesting that similar acylation methods could apply to the target compound.
- Heterocyclic Influence : Thiophene-containing acetamides (e.g., ) often require multi-step syntheses, whereas furan derivatives (e.g., ) are synthesized in fewer steps.
- Biological Relevance : Thiophene and thiazole substituents (e.g., ) correlate with antimicrobial activity, implying the target compound’s dual heterocycles may enhance bioactivity.
Spectroscopic and Structural Insights
NMR Trends :
- Thiophene protons in N-(3-acetyl-2-thienyl)acetamides resonate at δ 7.75–8.16 ppm (aromatic) and δ 2.06–2.08 ppm (acetyl groups) .
- Furan protons in N-benzyl-N-(furan-2-ylmethyl)acetamide appear at δ 6.3–7.4 ppm (aromatic) and δ 4.3–4.5 ppm (methylene groups) .
- The target compound’s NMR spectrum would likely show overlapping thiophene (δ 6.8–7.5 ppm) and furan (δ 6.1–7.4 ppm) signals, with methylene groups near δ 3.5–4.5 ppm.
- Crystallography: Thiophene-thiazole acetamides (e.g., ) exhibit twisted conformations (79.7° dihedral angles) between aromatic rings, which may influence packing and stability.
Biological Activity
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic organic compound characterized by the presence of both furan and thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activity and unique structural properties. This article aims to explore the biological activity of this compound, including its mechanism of action, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Thiophene ring : A five-membered aromatic ring containing sulfur.
- Acetamide group : An amide functional group that contributes to the compound's reactivity.
This combination of heterocycles allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound is attributed to its ability to interact with various molecular targets through:
- π-π stacking interactions : Between aromatic rings and biological macromolecules, which can stabilize binding.
- Hydrogen bonding : The acetamide group can form hydrogen bonds with enzyme active sites or receptor binding sites, modulating their activities.
These interactions suggest a potential role in modulating enzymatic reactions or receptor activities, although specific pathways remain under investigation due to limited direct studies on this compound.
Synthesis Methods
The synthesis of this compound typically involves:
- Reaction of furan-3-ylmethylamine with 2-(thiophen-2-yl)ethylamine.
- Use of acetic anhydride to facilitate the formation of the acetamide bond.
- Reflux conditions to ensure complete conversion of reactants into the desired product.
This multi-step synthesis highlights the complexity involved in producing this compound, indicating a need for optimization in industrial applications.
Biological Activity Studies
While specific studies on this compound are scarce, related compounds featuring similar structural motifs have demonstrated significant biological activities:
These findings suggest that compounds with similar structures may possess anti-inflammatory, antiviral, or enzyme-inhibitory properties.
Case Studies and Research Findings
Recent research has highlighted the importance of compounds with furan and thiophene moieties in drug development:
- Antiviral Activity : Compounds similar to this compound have shown promise as inhibitors against viral proteases, crucial for viral replication processes.
- Enzyme Modulation : Studies indicate that thiophene-containing compounds can effectively modulate enzyme activity, potentially leading to therapeutic applications in metabolic disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide, considering its bifunctional heterocyclic structure?
- Methodological Answer : The synthesis should prioritize stepwise coupling of the furan-3-ylmethyl and thiophen-2-ylethyl moieties to the acetamide core. Use dichloromethane as a solvent with triethylamine to neutralize HCl byproducts during amide bond formation. Reaction temperatures should be maintained at 273–298 K to minimize side reactions, as demonstrated in analogous acetamide syntheses . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification.
Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically employed to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the acetamide carbonyl signal (~165–170 ppm in ¹³C NMR) and distinguish between furan (δ 6.3–7.4 ppm) and thiophene (δ 6.9–7.5 ppm) protons. Overlapping signals can be resolved using 2D NMR (COSY, HSQC) .
- IR Spectroscopy : Confirm C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹). Compare with reference spectra of structurally similar compounds to validate functional groups .
Q. What analytical methods are critical for assessing the purity of this compound in preclinical studies?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to quantify impurities. Validate purity using high-resolution mass spectrometry (HRMS) to confirm the molecular ion ([M+H]⁺) and isotopic pattern. Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data between computational predictions and experimental observations regarding the compound's hydrogen-bonding patterns?
- Methodological Answer : Perform X-ray crystallography to experimentally determine hydrogen-bonding networks (e.g., N–H···O/N interactions). Compare with density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to identify discrepancies. Adjust computational models to account for solvent effects or crystal packing forces, as seen in related acetamide derivatives .
Q. How can researchers design experiments to quantify the compound's stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify hydrolytic byproducts (e.g., free furan/thiophene derivatives) .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Pair with Arrhenius modeling to predict shelf-life under storage conditions .
Q. What experimental approaches are suitable for elucidating the compound's interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target proteins. Include positive/negative controls (e.g., known inhibitors) .
- Molecular Docking : Perform docking simulations (AutoDock Vina) using crystal structures of target proteins. Validate predictions with mutagenesis studies to identify critical binding residues .
Q. How can researchers address discrepancies in bioactivity data across different cell lines or model organisms?
- Methodological Answer : Standardize assay conditions (e.g., cell passage number, incubation time) and validate membrane permeability using Caco-2 monolayer assays. Perform metabolomic profiling to identify species-specific metabolic pathways affecting compound efficacy. Cross-reference with transcriptomic data to correlate target expression levels with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
